molecular formula C24H19ClN4O3 B2383291 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941899-21-4

5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2383291
CAS No.: 941899-21-4
M. Wt: 446.89
InChI Key: HGERPKUPBUZLQK-UHFFFAOYSA-N
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Description

5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
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Biological Activity

The compound 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19ClN4O2
  • Molecular Weight : 422.86 g/mol
  • CAS Number : 1359215-32-9

Anticancer Activity

Recent studies have indicated the compound's potential as an anticancer agent. For instance, a derivative of this class demonstrated selective cytotoxicity against melanoma cells, showing a significant reduction in cell viability compared to normal cells. The mechanism involves inducing cell cycle arrest and inhibiting melanin production in melanoma cells, making it a promising candidate for further development in melanoma therapy .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It was found to inhibit various enzymes, including acetylcholinesterase and urease, with promising IC50 values that suggest significant potency. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and other neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : It induces S-phase arrest in cancer cells, preventing them from proliferating.
  • Enzyme Interaction : The compound interacts with key enzymes involved in cancer cell metabolism and proliferation.
  • Binding Affinity : Molecular docking studies reveal strong binding affinities with target proteins, suggesting a high likelihood of therapeutic efficacy.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
CytotoxicityMelanoma Cells4.9
AcetylcholinesteraseEnzyme Inhibition2.14
Urease InhibitionEnzyme Inhibition6.28

Case Studies

  • Melanoma Treatment : A study highlighted the effectiveness of a related compound in reducing tumor size in vivo by targeting specific pathways involved in melanoma progression .
  • Neuroprotective Effects : Research on similar oxazole derivatives indicates potential neuroprotective effects through acetylcholinesterase inhibition, which may lead to cognitive enhancement in animal models .

Properties

IUPAC Name

5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-15-21(26-23(32-15)17-4-3-5-18(25)12-17)14-28-10-11-29-22(24(28)30)13-20(27-29)16-6-8-19(31-2)9-7-16/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGERPKUPBUZLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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